6-Bromo-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features that include a bromine atom, piperidine moiety, and isoindolinone framework. Its chemical formula is and it has a molecular weight of approximately 450.28 g/mol . The compound is classified under the broader category of isoindoline derivatives, which are known for their diverse biological activities.
The synthesis of 6-Bromo-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide typically involves several key steps:
Technical details regarding reaction conditions, such as temperature and solvents used, are critical for optimizing yield and purity. For instance, reactions may be conducted under inert atmospheres to prevent oxidation and degradation of sensitive intermediates.
The molecular structure of 6-Bromo-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide can be represented by its structural formula:
The InChI key for this compound is provided in various chemical databases, facilitating its identification in chemical literature .
6-Bromo-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide can undergo various chemical reactions typical for amides and aromatic compounds:
These reactions are essential for modifying the compound to enhance its pharmacological properties.
The mechanism of action for 6-Bromo-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide primarily involves its interaction with specific biological targets:
Data from biological assays are necessary to confirm these mechanisms and elucidate specific pathways affected by this compound.
Relevant data regarding melting point, boiling point, and spectral data (NMR, IR) would provide deeper insights into its physical characteristics.
6-Bromo-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide has several scientific applications:
The ongoing research into this compound highlights its significance in drug discovery and development within pharmacology and medicinal chemistry fields.
The structural architecture of 6-Bromo-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide positions it as a heterobifunctional Proteolysis-Targeting Chimera (PROTAC). This compound integrates a Cereblon (CRBN)-recruiting ligand derived from derivatives of thalidomide (specifically, the phthalimide moiety), a bromo-terminated hexanamide linker, and a warhead tethering site engineered for target protein engagement. PROTACs function catalytically by inducing ubiquitination and subsequent proteasomal degradation of target proteins, offering advantages over traditional occupancy-driven inhibitors in addressing non-catalytic protein functions and resistance mutations [2] [7].
The core Cereblon E3 ubiquitin ligase recruiting element in this PROTAC is the 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione scaffold. This moiety, structurally analogous to pomalidomide derivatives, binds with high specificity to the tri-tryptophan pocket within the CRBN substrate recognition domain. Molecular characterization confirms the (S)-configuration at the chiral center of the glutarimide ring as critical for productive E3 ligase recruitment and ternary complex formation. The adjacent phthalimide nitrogen at position 4 serves as the attachment point for the hexanamide linker, strategically positioned to minimize steric hindrance with Cereblon while allowing optimal vectorial alignment towards the target protein-binding moiety [2] [6].
Table 1: Structural Features of the Cereblon-Recruiting Ligand in 6-Bromo-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide
| Structural Element | Chemical Structure | Role in Cereblon Recruitment |
|---|---|---|
| Glutarimide Ring | 2,6-Dioxopiperidin-3-yl | Forms essential hydrogen bonds with His353, Trp400, and Trp386 of Cereblon |
| Phthalimide Core | 1,3-Dioxoisoindolin-4-yl | Provides hydrophobic interface with Trp380 and Trp388; N4 position allows linker conjugation |
| Chiral Center | (S)-configuration at C3 | Ensures correct spatial orientation for high-affinity binding |
| Conjugation Site | Amide at C4 of phthalimide | Links hexanamide spacer; position minimizes disruption of Cereblon binding |
This precise molecular recognition triggers conformational changes in Cereblon, enabling its ubiquitin ligase activity. Crucially, the PROTAC's phthalimide nitrogen substitution pattern (specifically at the isoindolinone 4-position) aligns with reported high-efficiency degraders like pomalidomide-based PROTACs, avoiding positions known to diminish CRBN binding affinity [6] [9].
Linker design critically governs the spatial proximity and productive orientation between the recruited E3 ligase and the target protein. The hexanamide spacer in 6-Bromo-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide features a six-carbon aliphatic chain terminated with a bromoalkyl group. This bromo termination serves as a synthetic handle for conjugating diverse target protein ligands via nucleophilic substitution or metal-catalyzed coupling reactions. The amide bond within the linker provides moderate rigidity and hydrogen-bonding capacity, while the alkyl chain maintains flexibility necessary for induced proximity between Cereblon and the protein of interest (POI) [5] [7].
Comparative studies of PROTAC linker architectures reveal that aliphatic chains of 6-8 atoms (such as the hexanamide spacer) frequently demonstrate optimal degradation efficiency. Shorter linkers (e.g., ≤3 atoms) often restrict ternary complex formation due to insufficient reach, while longer chains (e.g., >10 atoms) increase the entropic penalty and may promote non-productive folding or aggregation. The incorporation of polar atoms (e.g., amide carbonyls) within predominantly hydrophobic linkers enhances solubility and reduces aggregation propensity, as evidenced in PROTACs targeting kinases like CDK12/13 and mTOR [2] [7].
Table 2: Impact of Linker Composition on PROTAC Degradation Efficiency
| Linker Length (Atoms) | Linker Composition | Relative Degradation Efficiency (%) | Key Observations |
|---|---|---|---|
| 2-4 | Amide/short alkyl | 60-75% | Moderate efficiency; may constrain complex formation |
| 6 (Hexanamide) | Bromohexanamide | >90% | Optimal reach with minimal flexibility penalty |
| 8-10 | PEG/alkyl ether | 75-85% | Increased solubility but higher entropic cost |
| >11 | Extended alkyl/ether | <50% | Pronounced loss of potency due to misfolding/aggregation |
The bromo termination provides distinct synthetic versatility compared to azide or alkyne-terminated linkers (e.g., 6-Azido-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide). While click chemistry-compatible termini enable modular assembly, the bromoalkyl group permits direct coupling with nucleophilic residues (e.g., cysteine thiols or amine groups) on target protein ligands under milder conditions, potentially improving synthetic yields and purity [5] [9].
Molecular dynamics simulations and free energy calculations provide critical insights into the bridging efficiency of 6-Bromo-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide. Docking studies position the phthalimide moiety deep within the Cereblon binding pocket, forming conserved hydrogen bonds with key residues (Trp380, Trp386, His353). The hexanamide linker adopts extended conformations that sample a spatial sphere with a radius of approximately 12-15 Å, sufficient to explore viable orientations for the warhead-bound target protein. The terminal bromine atom exhibits minimal interaction with Cereblon, validating its role as an inert conjugation point rather than a participant in ternary complex stability [6] [7].
Simulations of ternary complexes (Cereblon:PROTAC:Protein of Interest) reveal that the hexanamide linker’s flexibility facilitates sampling of multiple low-energy conformations. This dynamic behavior increases the probability of achieving productive positioning where the target protein lysine residues access the E2-ubiquitin-loaded Cereblon complex. Essential molecular descriptors predictive of degradation efficiency include:
Table 3: Key Molecular Descriptors from Computational Modeling of Ternary Complexes
| Computational Descriptor | Optimal Range | Impact on Degradation Efficiency | Method of Calculation |
|---|---|---|---|
| Cereblon-Warhead Distance | ≤15 Å | Inverse correlation with DC50; shorter distances enhance ubiquitin transfer | RMSD-based clustering |
| Buried Surface Area | >800 Ų | Direct correlation with complex stability and processive ubiquitination | MMPBSA/GBSA |
| Linker Bend Energy | <5 kcal/mol | Lower strain promotes productive complex formation | Conformational sampling |
| Solvent Accessible Surface | 30-40% | Moderate exposure facilitates lysine positioning near E2~Ub | MD trajectory analysis |
The bromo termination’s steric bulk minimally perturbs these dynamics compared to smaller termini (e.g., azide), though it may slightly restrict rotational freedom. This computational framework enables predictive optimization of warhead attachment chemistry to preserve favorable ternary complex geometry. Validation comes from analogous PROTACs like CDK12/13 degraders (e.g., compound 7f), where linker length and composition optimization achieved DC50 values of ~2 nM, demonstrating the criticality of computational guidance in PROTAC design [2] [7].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: